2,4-Diisopropylphenol
Overview
Description
2,4-Diisopropylphenol, also known as 2,4-bis(1-methylethyl)phenol, is an organic compound with the molecular formula C12H18O. It is an isomeric form of propofol, a widely used intravenous anesthetic. This compound is characterized by the presence of two isopropyl groups attached to the phenol ring at the 2 and 4 positions .
Scientific Research Applications
2,4-Diisopropylphenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its antioxidant properties.
Medicine: As an isomer of propofol, it is investigated for its anesthetic properties and potential therapeutic uses.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Safety and Hazards
2,4-Diisopropylphenol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Mechanism of Action
Target of Action
2,4-Diisopropylphenol, also known as 2,4-propofol, is an isomeric form of propofol . The primary target of this compound is the neurotransmitter gamma-aminobutyric acid (GABA) through GABA-A receptors .
Mode of Action
This compound acts by positively modulating the inhibitory function of GABA through GABA-A receptors . This modulation enhances the effects of GABA, leading to increased inhibition of neuronal activity. This results in the sedative and hypnotic effects associated with the compound.
Biochemical Pathways
It is known that the compound’s action on gaba-a receptors leads to an increase in chloride ion conductance, hyperpolarization of the neuron, and inhibition of the action potential . This results in decreased neuronal activity and produces the compound’s sedative effects.
Pharmacokinetics
Propofol, a closely related compound, is known to have a rapid onset of action (15-30 seconds) and a short duration of action (5-10 minutes) . It is highly protein-bound (95-99%) and is metabolized in the liver through glucuronidation
Result of Action
The molecular and cellular effects of this compound are primarily related to its action on GABA-A receptors. By enhancing the inhibitory effects of GABA, this compound decreases neuronal activity, leading to sedation and hypnosis . In addition, this compound has been shown to induce caspase-3/7 activation, suggesting potential cytotoxic effects .
Action Environment
It is known that the compound’s ec50 microtox (5min, 25°c) assay value is 2x10-4 mm , suggesting that it may be sensitive to changes in temperature
Biochemical Analysis
Biochemical Properties
It is known that the EC50 Microtox (5min, 25°C) assay value of 2,4-Diisopropylphenol is 2x10 -4 mM . This suggests that this compound may interact with certain enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Given its structural similarity to propofol, it is plausible that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Future studies should focus on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Diisopropylphenol can be synthesized through the Friedel-Crafts alkylation of phenol with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves continuous-flow processes. This method enhances the efficiency and scalability of the production. The process includes the isopropylation of phenol followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2,4-Diisopropylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The phenolic hydroxyl group can be reduced to form corresponding hydrocarbons.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones and other oxygenated compounds.
Reduction: Hydrocarbons.
Substitution: Halogenated phenols and other substituted derivatives.
Comparison with Similar Compounds
2,6-Diisopropylphenol (Propofol): A widely used intravenous anesthetic with similar structural features but different isomeric positions of the isopropyl groups.
2-Isopropylphenol: A compound with a single isopropyl group attached to the phenol ring.
4-Isopropylphenol: Another isomer with the isopropyl group at the 4 position.
Uniqueness: 2,4-Diisopropylphenol is unique due to its specific isomeric structure, which influences its chemical reactivity and biological activity. Its distinct arrangement of isopropyl groups provides different steric and electronic effects compared to other isomers, leading to unique properties and applications .
Properties
IUPAC Name |
2,4-di(propan-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h5-9,13H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUMBYCOWGLRBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042273 | |
Record name | 2,4-Diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2934-05-6 | |
Record name | 2,4-Diisopropylphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2934-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Diisopropylphenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002934056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Diisopropylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-diisopropylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,4-DIISOPROPYLPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD41XSG2L8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Q1: What are the toxicological properties of 2,4-diisopropylphenol, particularly in the context of aquatic life?
A: this compound exhibits significant toxicity to aquatic organisms. Studies utilizing the Microtox assay demonstrated a 5-minute EC50 value of 2 x 10^-4 mM for this compound, indicating its potential to negatively impact aquatic ecosystems. This toxicity level makes it one of the most toxic compounds among the tested alkylphenols, including thymol and other diisopropylphenol isomers. []
Q2: How does this compound contribute to flavor tainting in fish?
A: this compound is known to accumulate in fish, primarily through the food chain rather than direct water absorption. [] When present at concentrations as low as 1 ppb, it can impart a noticeable off-flavor to fish, particularly northern pike. This flavor tainting, often described as medicinal or chemical, significantly diminishes the quality and palatability of the fish. []
Q3: Can the flavor tainting caused by this compound be reversed in fish?
A: Yes, research suggests that transferring tainted fish to a clean water environment for a period of 5 days can effectively eliminate the off-flavor caused by this compound. This suggests that the compound is not permanently retained in the fish's system and can be purged over time. []
Q4: What is the role of this compound in the synthesis of Propofol?
A: this compound is an undesired byproduct in the synthesis of Propofol (2,6-diisopropylphenol), a widely used anesthetic drug. The synthesis typically involves the isopropylation of phenol, leading to the formation of various isomers, including this compound. []
Q5: Why is the selective synthesis of 2,6-diisopropylphenol over this compound important in the pharmaceutical industry?
A: The presence of this compound as a byproduct in Propofol synthesis is undesirable due to its potential toxicity. Ensuring the selective production of 2,6-diisopropylphenol is crucial for maintaining the safety and efficacy of the drug. This selectivity can be influenced by various factors, including the type of catalyst used, reaction temperature, and choice of alkylating agent. []
Q6: What analytical methods are employed for the detection and quantification of this compound in complex matrices?
A: Simultaneous steam distillation-extraction (SDE) followed by gas chromatography/mass spectrometry (GC/MS) analysis is a highly sensitive and specific method for quantifying this compound in complex samples like fish tissue. This technique allows for the detection of this compound at levels as low as 0.5 ppb, highlighting its utility in monitoring environmental contamination and food safety. []
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